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molecular formula C9H20Cl2N2O B1387176 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride CAS No. 790223-65-3

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Cat. No. B1387176
M. Wt: 243.17 g/mol
InChI Key: IHCJJNVEJSEXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 128A (3.92 g) in ether was added HCl (25 ml, 2M in ether) and the reaction mixture was stirred for 16 hours at room temperature. The solid product was filtered off, dried and used in next step without further purification.
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([N:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[CH2:3][CH2:2]1.[ClH:20]>CCOCC>[ClH:20].[ClH:20].[O:1]1[CH2:6][CH2:5][CH:4]([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
O1CCC(CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
used in next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.Cl.O1CCC(CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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